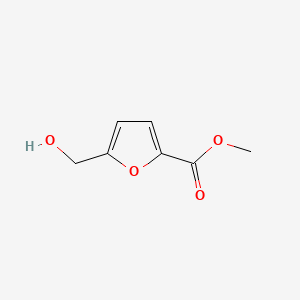

Methyl 5-(hydroxymethyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVVHNKBMLQFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508425 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36802-01-4 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate from Furfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for converting bio-derived furfuryl alcohol into Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMFC), a valuable platform chemical and building block in the pharmaceutical and polymer industries.

Introduction: Synthetic Pathways Overview

The synthesis of this compound from furfuryl alcohol is predominantly achieved through two strategic pathways. The selection of a specific route depends on factors such as desired yield, purity requirements, available equipment, and environmental considerations.

-

Route 1: Two-Step Synthesis. This classic approach involves the initial oxidation of furfuryl alcohol to an intermediate, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), followed by a separate esterification step to yield the final MHMFC product. This method allows for the isolation and purification of the intermediate acid, potentially leading to a higher purity final product.

-

Route 2: One-Pot Oxidative Esterification. This streamlined approach combines the oxidation and esterification reactions into a single process. It offers advantages in terms of process efficiency and reduced waste generation. Catalytic systems, often employing precious metals, are crucial for achieving high selectivity and yield in this direct conversion.

The Fungal Production of Methyl 5-(hydroxymethyl)furan-2-carboxylate: A Technical Guide for Researchers

Abstract

Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) and its corresponding acid, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), are furan derivatives that have garnered interest in the scientific community due to their diverse biological activities. While often associated with the thermal degradation of carbohydrates, these compounds are also naturally produced by a variety of fungal species. This technical guide provides an in-depth overview of the natural occurrence of M5HF2C in fungi, intended for researchers, scientists, and professionals in drug development. This document details the fungal species known to produce this compound, summarizes available quantitative data, outlines experimental protocols for its isolation and quantification, and illustrates the elucidated biosynthetic pathway.

Introduction

This compound is a heterocyclic organic compound with a furan core. Its presence in nature is of significant interest, particularly its biosynthesis by microorganisms. Fungi, known for their vast and diverse secondary metabolism, are a notable source of this compound. M5HF2C has been identified as a phytotoxin in some instances and has been investigated for other potential biological activities. Understanding its natural production in fungi is crucial for harnessing its potential in various applications, from agriculture to pharmacology. This guide serves as a comprehensive resource on the fungal origins of M5HF2C.

Fungal Sources of this compound

Several fungal species have been identified as producers of this compound or its free acid form. The primary confirmed fungal sources include:

-

Curvularia lunata : This plant pathogenic fungus is a well-documented producer of M5HF2C, where the compound acts as a non-host-specific toxin, causing leaf spot disease in maize.[1]

-

Antrodia camphorata : This medicinal mushroom, highly valued in traditional medicine, has also been shown to produce M5HF2C.[2][3]

-

Aspergillus species : Various species within the Aspergillus genus, including Aspergillus oryzae, are known to produce HMFCA.[4][5][6][7]

-

Fomitopsis meliae : This brown-rot fungus is another confirmed producer of both M5HF2C and HMFCA.[8][9]

While the genus Xylaria is known for producing a wide array of secondary metabolites, current literature does not prominently feature this compound as a known metabolite.

Quantitative Data on Fungal Production

Quantitative data on the production of this compound by fungi is limited and can vary significantly based on the fungal strain, culture conditions, and analytical methods used. The following table summarizes the available quantitative information.

| Fungal Species | Compound | Concentration/Yield | Source/Condition | Reference(s) |

| Curvularia lunata | This compound | 50.03 ng/g | Infected maize leaves | [10] |

| Aspergillus sp. | 5-(Hydroxymethyl)furan-2-carboxylic acid | 8.0 mg | From 40 L of fermentation broth | [11] |

Note: For many of the identified fungal producers, the literature confirms the presence of the compound without providing specific quantitative data.

Biosynthesis of this compound in Curvularia lunata

The biosynthetic pathway of M5HF2C has been elucidated in the phytopathogenic fungus Curvularia lunata. The pathway begins with the degradation of xylan, a major component of plant cell walls, and proceeds through several key enzymatic steps.

The proposed pathway is as follows:

-

Xylan degradation: Xylanases and acetyl xylan esterases break down xylan into its monomeric sugar, xylose.

-

Conversion to Furfural: Xylose is then converted to furfural.

-

Oxidation to Furoic Acid: An alcohol dehydrogenase (CLADH6) catalyzes the dehydrogenation of furfural to furoic acid.[12][13]

-

Final Conversion to M5HF2C: Furoic acid serves as the direct precursor to this compound, a step likely involving a polyketide synthase (PKS).[1][12]

Experimental Protocols

The isolation and quantification of this compound from fungal cultures typically involve extraction followed by chromatographic analysis. Below are generalized protocols based on methodologies reported in the literature.

Fungal Culture and Extraction

A general workflow for obtaining a crude extract containing M5HF2C from a fungal culture is as follows:

Protocol for Extraction from Aspergillus sp. Fermentation Broth:

-

Fermentation: Culture the Aspergillus sp. strain in a suitable medium (e.g., half sea-water Potato Dextrose Agar) for an appropriate duration (e.g., 14 days at 28°C).[11]

-

Extraction: Extract the entire fermentation broth (e.g., 40 liters) with an equal volume of ethyl acetate (EtOAc).[11]

-

Concentration: Concentrate the EtOAc extract under reduced pressure to obtain a crude extract.[11]

-

Fractionation: The crude extract can be further purified by column chromatography (e.g., RP-18 with a methanol-water gradient) followed by size-exclusion chromatography (e.g., Sephadex LH-20 with methanol).[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of M5HF2C.

Instrumentation and Conditions for Curvularia lunata Toxin Analysis:

-

System: UHPLC-MS (e.g., 30A/Sciex Quadrupole 5500)[14]

-

Column: ACQUITY UPLC BEHC18 (2.1 × 100 mm, 1.7 µm)[14]

-

Column Temperature: 40 °C[14]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Acetonitrile

-

B: 0.1% Formic Acid in Water[14]

-

-

Elution Gradient: A time-dependent gradient should be optimized to ensure proper separation.

-

Detection: Mass Spectrometry (MS) or UV detection.

Sample Preparation for HPLC:

-

Lyophilization: Freeze-dry a known volume (e.g., 50 mL) of the fungal fermentation broth.[14]

-

Reconstitution: Reconstitute the dried sample in a known volume of methanol.[14]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Conclusion

This compound and its acid form are naturally occurring metabolites produced by several fungal species, including those with phytopathogenic and medicinal properties. The biosynthetic pathway in Curvularia lunata highlights the conversion of plant-derived sugars into this furan derivative. While the presence of this compound in various fungi is established, further research is needed to quantify its production across different species and under various culture conditions. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, identify, and quantify M5HF2C from fungal sources, paving the way for further investigation into its biological roles and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. 5-Hydroxymethyl-2-furancarboxylic acid | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. The Isolation of 5-Hydroxymethylfuran Metabolites from the Broth Extract of Fomitopsis meliae (Agaricomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unveiling a Fungal Toxin: A Technical Guide to Methyl 5-(hydroxymethyl)furan-2-carboxylate from Curvularia lunata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activities of Methyl 5-(hydroxymethyl)furan-2-carboxylate, a significant secondary metabolite produced by the fungus Curvularia lunata. First identified in 2009, this compound has garnered interest due to its role as a phytotoxin and its potential cytotoxic and antibacterial properties.

Introduction

Curvularia lunata, a dematiaceous filamentous fungus, is a known plant pathogen responsible for Curvularia leaf spot, notably in maize.[1] The pathogenicity of this fungus is attributed in part to the secretion of secondary metabolites. In 2009, researchers first isolated and identified this compound as a non-host-specific toxin from C. lunata cultures.[2] This furanoid compound has since been the subject of studies investigating its biosynthesis, biological activities, and potential applications.

Physicochemical and Spectral Data

This compound (PubChem CID: 12733589) is a carboxylic ester with the molecular formula C₇H₈O₄ and a molecular weight of 156.14 g/mol .[3]

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 3.89 (3H, s, -OCH₃), 4.69 (2H, s, -CH₂OH), 6.40 (1H, d, J=3.4 Hz, H-4), 7.10 (1H, d, J=3.4 Hz, H-3) |

| ¹³C NMR (CDCl₃) | δ 52.2 (-OCH₃), 57.8 (-CH₂OH), 111.9 (C-4), 118.9 (C-3), 143.9 (C-2), 158.5 (C-5), 159.3 (C=O) |

| FT-IR (ATR, cm⁻¹) | 3270, 3050, 2925, 2851, 1628, 1595, 1555, 1456, 1339, 1227, 1096, 1009, 795, 740, 583[4] |

| UV (λₘₐₓ, nm) | 202, 223, 281, 290[4] |

| ESI-MS | m/z 157 [M+H]⁺ |

Biological Activities

This compound exhibits a range of biological activities, including phytotoxicity, cytotoxicity against cancer cell lines, and antibacterial effects.

Phytotoxicity

As a key virulence factor of Curvularia lunata, the compound induces symptoms of Curvularia leaf spot on maize.[2] It is considered a non-host-specific toxin, also showing activity against other plant species such as rice, sorghum, and pepper.[2]

Cytotoxicity

The compound has demonstrated selective cytotoxicity against various human cancer cell lines.

Table 2: Cytotoxicity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HeLa | Cervical Carcinoma | 64.00 | [1] |

| HepG2 | Human Liver Carcinoma | 102.53 | [1] |

| Vero | Monkey Kidney (Normal) | >512.00 | [1] |

| LLC-MK2 | Monkey Kidney (Normal) | >512.00 | [1] |

| L929 | Mouse Fibroblast (Normal) | 239.06 | [1] |

Antibacterial Activity

This compound has shown inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of this compound (MIC values)

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 1 - 500 | [1][5] |

| Bacillus cereus | Positive | 4 - 500 | [1][5] |

| Bacillus subtilis | Positive | 4 | [1] |

| Escherichia coli | Negative | 32-64 | [1] |

| Salmonella Typhi | Negative | 32-64 | [1] |

| Serratia marcescens | Negative | 32-64 | [1] |

| Pseudomonas aeruginosa | Negative | 32-64 | [1] |

Experimental Protocols

The following protocols are based on published methodologies for the isolation, characterization, and bioactivity testing of this compound.

Fungal Culture and Toxin Production

Curvularia lunata is cultured in a suitable liquid medium, such as Fries medium, to induce the production of the target compound. The fungus is typically incubated at 25-28°C for 28-30 days.[2][6]

Extraction and Isolation

-

The fungal culture is filtered to separate the mycelium from the culture broth.

-

The cell-free broth is extracted multiple times with an organic solvent, typically ethyl acetate.[7]

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to chromatographic purification. This may involve:

Structure Elucidation

The purified compound is characterized using a combination of spectroscopic techniques as detailed in Table 1, including ¹H NMR, ¹³C NMR, FT-IR, UV-Vis spectroscopy, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

-

Human cancer cell lines (e.g., HeLa, HepG2) and normal cell lines (e.g., Vero) are seeded in 96-well plates and incubated.

-

The cells are treated with various concentrations of the purified compound.

-

After a set incubation period (e.g., 24-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells reduce the yellow MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[5]

Antibacterial Assay (Micro Broth Dilution)

-

Bacterial strains are grown in a suitable broth medium.

-

Serial dilutions of the purified compound are prepared in a 96-well microplate.

-

A standardized inoculum of each bacterial strain is added to the wells.

-

The plates are incubated under appropriate conditions.

-

The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible bacterial growth, is determined.[5]

Biosynthesis Pathway in Curvularia lunata

Recent studies have begun to elucidate the biosynthetic pathway of this compound in C. lunata. The proposed pathway starts from xylose and involves several enzymatic steps.

The biosynthesis is thought to be initiated by the enzymatic degradation of xylan to xylose by enzymes such as xylanase and acetyl xylan esterase. Xylose is then converted to furfural. An alcohol dehydrogenase subsequently catalyzes the oxidation of furfural to furoic acid. The final steps leading to the formation of this compound from furoic acid are still under investigation.[8]

Conclusion and Future Perspectives

This compound, originally discovered as a phytotoxin from Curvularia lunata, presents a molecule of interest for its selective cytotoxicity against cancer cells and its antibacterial properties. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production. Further research is warranted to explore its mechanism of action at a molecular level, which could lead to the development of new therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and plant pathology.

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 5-(hydroxymethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HFC) is a furan derivative that has garnered significant interest within the scientific community.[1] First identified as a toxin produced by the fungus Curvularia lunata, the causative agent of maize leaf spot, it has since been isolated from other natural sources, including Antrodia camphorata and the bacterium Streptomyces sp.[1] Subsequent research has revealed its potential as a versatile pharmacophore, exhibiting a range of biological activities including anti-inflammatory, antibacterial, and cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis protocols, and biological activities of this compound, serving as a vital resource for researchers in medicinal chemistry and drug development.

Physical and Chemical Properties

This compound is a carboxylic ester and is functionally related to 2-furoic acid.[3] It exists as a solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₄ | [3] |

| Molecular Weight | 156.14 g/mol | [3] |

| CAS Number | 36802-01-4 | [3] |

| Appearance | Pale Yellow Solid | |

| Melting Point | Not explicitly stated for the methyl ester. The related carboxylic acid has a melting point of 247°C (decomposition).[4] | |

| Boiling Point | Not explicitly stated for the methyl ester. The related carboxylic acid has a boiling point of 349.4°C at 760 mmHg.[4] | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] | |

| UV/Vis (λmax) | 254 nm | [5] |

| Stability | The compound may change color from yellow to brown after being left in a refrigerator without solvent for a few days.[1][6] It is also noted to be light-sensitive and should be stored under an inert gas. |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data | Source |

| ¹H NMR (in MeOD) | δ 1.77 (2H, qui, J = 6.8 Hz, CH₂-2′), 2.72 (2H, t, J = 6.9 Hz, CH₂-3′), 3.43 (2H, t, J = 6.9 Hz, CH₂-1′), 4.59 (2H, s, OCH₂), 6.47 (1H, d, J = 3.4 Hz, furan), 7.06 (1H, d, J = 3.4 Hz, furan) | [1] |

| ¹³C NMR (in MeOD) | δ 31.76, 36.04, 38.21, 56.05, 108.96, 114.58, 146.94, 157.42, 159.65 | [1] |

| IR (ART, cm⁻¹) | 3270, 3050, 2925, 2851, 1628, 1595, 1555, 1456, 1339, 1227, 1096, 1009, 795, 740, 583 | [1] |

| HR-ESI MS | Calculated for C₉H₁₅N₂O₃ [M+H]⁺ 199.1083, found 199.1072 (for a derivative) | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route starts from furfuryl alcohol and proceeds through several steps including formylation, oxidation, and esterification.[1]

Step 1: Formylation of Furfuryl Alcohol (Vilsmeier-Haack Reaction)

-

Furfuryl alcohol is converted to 5-(hydroxymethyl)furaldehyde.[1] This reaction typically involves the use of a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6]

Step 2: O-acylation and Pinnick Oxidation

-

The hydroxyl group of 5-(hydroxymethyl)furaldehyde is protected via O-acylation.[1]

-

The aldehyde is then oxidized to a carboxylic acid using the Pinnick oxidation method.[1]

Step 3: Esterification

-

The resulting 5-(acetoxymethyl)furan-2-carboxylic acid is subjected to esterification under acidic conditions to yield the final product, this compound.[1]

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel.[1] Thin-layer chromatography (TLC) on Merck silica plates 60 F254 is used to monitor the progress of the reactions.[1]

Biological Activity Assays

Cytotoxicity Assay (MTT Assay):

-

The cytotoxicity of this compound and its derivatives is evaluated against various cell lines, such as HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (normal kidney cells from an African green monkey), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

The IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth, are determined from these assays.[6]

Antibacterial Activity Assay:

-

The antibacterial activity is assessed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella Typhi, Serratia marcescens, Pseudomonas aeruginosa).[2]

-

The minimum inhibitory concentration (MIC) is determined, which is defined as the lowest concentration of the compound that prevents visible growth of the bacteria.[1]

Biological Activity and Potential Applications

This compound has demonstrated a spectrum of biological activities, making it a compound of interest for drug discovery.

-

Anticancer Activity: The compound has shown selective cytotoxicity against cancer cells.[2] For instance, it exhibited significant anticancer activity against HeLa and HepG2 cell lines with IC₅₀ values of 64.00 and 102.53 µg/mL, respectively.[2] In contrast, it showed weaker cytotoxicity against normal cell lines like LLC-MK2 and L929.[2]

-

Antibacterial Activity: It displays high antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria.[2] One study reported a potent MIC of 1.00 µg/mL against Staphylococcus aureus.[1] The mechanism of action is believed to involve causing damage to the bacterial cell wall and membrane.[2]

-

Anti-inflammatory Activity: The compound, isolated from Antrodia camphorata, has also been found to possess anti-inflammatory properties.[1]

The furan moiety is a common structural motif in many natural products and is considered an active pharmacophore.[1] The biological activities of this compound have prompted further research into synthesizing its derivatives to enhance its therapeutic potential.[1] For example, the introduction of a tryptamine group has been shown to increase anticancer activities.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H302: Harmful if swallowed (in 50% of notifications).[3]

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area.[8]

Conclusion

This compound is a naturally occurring furan derivative with a compelling profile of biological activities. Its demonstrated efficacy against cancer cell lines and pathogenic bacteria, coupled with its amenability to chemical modification, positions it as a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational repository of its chemical, physical, and biological properties to aid researchers and scientists in harnessing its potential for future drug discovery and development endeavors.

References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. scialert.net [scialert.net]

- 3. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hydroxymethyl-2-furancarboxylic acid | CAS#:6338-41-6 | Chemsrc [chemsrc.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Profile of Methyl 5-(hydroxymethyl)furan-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-(hydroxymethyl)furan-2-carboxylate, a key intermediate in medicinal chemistry and a valuable building block in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.10 | d | 3.4 | 1H | H-3 |

| 6.45 | d | 3.4 | 1H | H-4 |

| 4.65 | s | 2H | -CH₂OH | |

| 3.85 | s | 3H | -OCH₃ | |

| ~2.5-3.5 | br s | 1H | -OH |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | C=O |

| 157.8 | C-5 |

| 144.2 | C-2 |

| 119.2 | C-3 |

| 109.8 | C-4 |

| 57.6 | -CH₂OH |

| 52.2 | -OCH₃ |

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (hydroxyl) |

| 3125 | Medium | C-H stretch (aromatic) |

| 2955 | Medium | C-H stretch (methyl) |

| 1725 | Strong | C=O stretch (ester) |

| 1580, 1500 | Medium | C=C stretch (furan ring) |

| 1215 | Strong | C-O stretch (ester) |

| 1020 | Strong | C-O stretch (hydroxyl) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular Ion) |

| 125 | 85 | [M - OCH₃]⁺ |

| 97 | 60 | [M - COOCH₃]⁺ |

| 69 | 45 | [Furan-CH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8278 Hz

-

Acquisition Time: 3.98 s

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038 Hz

-

Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound was ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for the analysis of polar compounds.

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: 40-400 m/z

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides unambiguous evidence for the structure of this compound.

The ¹H NMR spectrum shows distinct signals for the furan ring protons at 7.10 and 6.45 ppm, with their coupling constant confirming their ortho relationship. The singlets at 4.65 and 3.85 ppm correspond to the hydroxymethyl and methyl ester protons, respectively. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.

The ¹³C NMR spectrum confirms the presence of seven carbon atoms. The downfield signal at 159.0 ppm is assigned to the ester carbonyl carbon. The four signals between 109.8 and 157.8 ppm are characteristic of the furan ring carbons. The signals at 57.6 and 52.2 ppm correspond to the hydroxymethyl and methoxy carbons, respectively.

The IR spectrum displays a broad absorption band for the hydroxyl group and a strong, sharp peak for the ester carbonyl group, which are key functional groups in the molecule. The absorptions in the aromatic region confirm the presence of the furan ring.

The mass spectrum shows a molecular ion peak at m/z 156, which corresponds to the molecular weight of the compound. The major fragmentation patterns, including the loss of the methoxy group and the entire carbomethoxy group, are consistent with the proposed structure.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Biosynthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) is a secondary metabolite produced by the phytopathogenic fungus Curvularia lunata, the causal agent of maize leaf spot. This molecule has been identified as a non-host-specific toxin and is implicated in the virulence of the fungus. Understanding its biosynthetic pathway is crucial for developing strategies to control maize leaf spot disease and for exploring the potential biotechnological applications of this furan derivative. This technical guide provides a comprehensive overview of the current knowledge on the M5HF2C biosynthesis pathway, including the key enzymatic steps, associated genes, and proposed regulatory mechanisms. It also details relevant experimental protocols and presents quantitative data where available, offering a valuable resource for researchers in mycology, plant pathology, and natural product chemistry.

The Biosynthesis Pathway of this compound

The biosynthesis of M5HF2C in Curvularia lunata is a multi-step process that begins with the pentose sugar xylose, a common component of plant cell walls. The pathway proceeds through the key intermediates furfural and furoic acid.

The proposed biosynthetic pathway is as follows:

-

Xylose to Furfural: The initial step involves the conversion of xylose to furfural. While the specific enzymes catalyzing this dehydration reaction in C. lunata have not been fully elucidated, this is a well-known chemical conversion that can also occur under acidic conditions. It is hypothesized that the fungus may possess enzymes that facilitate this transformation.

-

Furfural to Furoic Acid: Furfural is then oxidized to furoic acid. This step is catalyzed by the enzyme alcohol dehydrogenase (CLADH6) .[1] Gene deletion studies have shown that knockout mutants of Cladh6 have a significantly reduced ability to produce M5HF2C, and this phenotype can be rescued by the addition of exogenous furoic acid, confirming its role as an intermediate.[1]

-

Furoic Acid to this compound (M5HF2C): The final steps in the pathway involve the hydroxymethylation and subsequent methylation of furoic acid to yield M5HF2C. The precise enzymes responsible for these transformations have not yet been definitively identified. It is hypothesized that a hydroxylase and a methyltransferase are involved. The genome of C. lunata contains genes encoding for putative methyltransferases, which are subjects of ongoing research.[2][3]

Visualizing the Biosynthesis Pathway

Caption: Proposed biosynthesis pathway of M5HF2C in Curvularia lunata.

Key Enzymes and Genes

The primary enzyme that has been functionally characterized in the M5HF2C biosynthesis pathway is CLADH6 , an alcohol dehydrogenase. Additionally, a polyketide synthase, Clpks18 , has been implicated in the regulation of the pathway, although its direct catalytic role in M5HF2C synthesis is not yet fully understood. Deletion of the Clpks18 gene leads to a significant reduction in M5HF2C production.[4] It is suggested that Clpks18 might be involved in the synthesis of a precursor or a regulatory molecule that influences the M5HF2C pathway, potentially linking it to the biosynthesis of melanin, another important virulence factor in C. lunata.[5][6]

Quantitative Data

Quantitative data on the M5HF2C biosynthesis pathway is still limited. However, studies have reported the relative production of M5HF2C and its intermediates in wild-type and mutant strains of C. lunata.

| Strain | Compound | Relative Concentration/Production | Reference |

| Wild-type (CX-3) | Furoic Acid | Baseline | [7] |

| ΔCladh6 | Furoic Acid | Significantly Reduced | [7] |

| Wild-type (CX-3) | M5HF2C | Baseline | [1] |

| ΔCladh6 | M5HF2C | Significantly Reduced | [1] |

| ΔClpks18 | M5HF2C | Significantly Reduced | [1][4] |

| ΔCladh6 + Furoic Acid | M5HF2C | Restored to Wild-type Levels | [1] |

| ΔClpks18 + Furoic Acid | M5HF2C | Restored to Wild-type Levels | [1] |

Experimental Protocols

Fungal Cultivation for M5HF2C Production

-

Fungal Strain: Curvularia lunata (e.g., strain CX-3).

-

Media: Potato Dextrose Agar (PDA) for routine culture maintenance. For M5HF2C production, a specialized medium such as Fries 3 medium is often used.[8] Studies have also investigated the effect of different culture media on the growth and metabolite production of C. lunata.[9]

-

Culture Conditions:

Extraction of M5HF2C and Intermediates

-

Separate the fungal mycelium from the culture broth by filtration.

-

The culture filtrate, which contains the secreted secondary metabolites, is the primary source for extraction.

-

Acidify the culture filtrate to a pH of approximately 3.0 with an appropriate acid (e.g., HCl).

-

Perform a liquid-liquid extraction of the acidified filtrate with an organic solvent such as ethyl acetate.

-

Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract containing M5HF2C and its precursors.

Quantification of M5HF2C and Intermediates

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of furfural, furoic acid, and M5HF2C.[12][13][14]

-

Chromatographic Conditions (General Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

-

Detection: UV detection at a wavelength appropriate for the furan compounds (e.g., 220-280 nm).

-

Quantification: Generate a standard curve using pure standards of furfural, furoic acid, and M5HF2C to determine the concentrations in the fungal extracts.

-

Alcohol Dehydrogenase (ADH) Enzyme Assay

This is a general protocol for an ADH assay that can be adapted for CLADH6. The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[15][16]

-

Reagents:

-

Assay Buffer: e.g., 50 mM Sodium Phosphate Buffer, pH 8.8.

-

Substrate: Ethanol or, more specifically for CLADH6, furfural.

-

Cofactor: β-NAD+ solution.

-

Enzyme: Purified or crude protein extract from C. lunata.

-

-

Procedure:

-

In a cuvette, combine the assay buffer, substrate, and NAD+ solution.

-

Incubate at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the enzyme activity.

-

Experimental and Logical Workflows

Workflow for Identifying Genes Involved in M5HF2C Biosynthesis

Caption: A logical workflow for identifying and characterizing genes in the M5HF2C pathway.

Regulatory Network and Signaling

The biosynthesis of secondary metabolites in fungi is tightly regulated. While a complete signaling pathway for M5HF2C production has not been elucidated, it is known that the polyketide synthase Clpks18, which is involved in melanin biosynthesis, also affects M5HF2C production.[4] This suggests a potential crosstalk or shared regulatory elements between these two pathways. Furthermore, global regulators of secondary metabolism in fungi, such as the velvet complex and the methyltransferase LaeA, could also play a role in controlling the expression of the M5HF2C gene cluster.[17][18][19]

Hypothetical Regulatory Relationship

Caption: Hypothetical regulatory network for M5HF2C biosynthesis in C. lunata.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthesis pathway of M5HF2C in Curvularia lunata. The identification of key intermediates and the characterization of the alcohol dehydrogenase CLADH6 have provided a solid foundation for further research. However, several aspects of this pathway remain to be explored. Future research should focus on:

-

Identification of the remaining enzymes: The enzymes responsible for the conversion of xylose to furfural and the final hydroxymethylation and methylation steps need to be identified and characterized.

-

Enzyme kinetics and regulation: Detailed kinetic studies of the known and newly discovered enzymes will provide a deeper understanding of the pathway's efficiency and control points.

-

Regulatory network: Elucidating the complete regulatory network, including the role of global regulators and the interplay with other metabolic pathways, will be crucial for a holistic understanding of M5HF2C production.

-

Biotechnological applications: With a complete understanding of the biosynthetic pathway, there is potential for the heterologous expression of the M5HF2C pathway in a suitable host for the sustainable production of this and related furan-based platform chemicals.

This technical guide serves as a comprehensive resource for researchers aiming to contribute to these exciting areas of study. The provided information and protocols will facilitate further investigation into the fascinating biochemistry of Curvularia lunata and its secondary metabolites.

References

- 1. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome sequence and virulence variation-related transcriptome profiles of Curvularia lunata, an important maize pathogenic fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Interpretation of the Role of a Polyketide Synthase ClPKS18 in the Pathogenicity of Curvularia lunata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Curvularia lunata and Curvularia Leaf Spot of Maize in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Allergens of Curvularia lunata during cultivation in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical characterization and biological activity of Curvularia Lunata, an endophytic fungus isolated from lemongrass (Cymbopogon citratus) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 15. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. scribd.com [scribd.com]

- 17. Research Progress on Epigenetic Regulation of Fungal Secondary Metabolism [agris.fao.org]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Methyl 5-(hydroxymethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(hydroxymethyl)furan-2-carboxylate is a furan derivative with notable biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This technical guide provides an in-depth overview of its chemical identity, synthesis, and biological significance, with a focus on its potential applications in drug development. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support further research and development efforts.

Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 36802-01-4[1]

-

Molecular Formula: C₇H₈O₄[1]

-

Molecular Weight: 156.14 g/mol [1]

Synonyms:

-

Methyl 5-(hydroxymethyl) furan-2-carboxylate[1]

-

5-(Hydroxymethyl)-2-furoic acid methyl ester

Synthesis and Biocatalysis

The synthesis of this compound can be achieved through various chemical routes, often starting from biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF).

Chemical Synthesis

A common synthetic route involves the esterification of 5-(hydroxymethyl)furan-2-carboxylic acid. One reported method involves the conversion of furfuryl alcohol to 5-(hydroxymethyl)furaldehyde, followed by oxidation to the carboxylic acid and subsequent esterification under acidic conditions.[2]

Biocatalytic Synthesis

Whole-cell biocatalysts offer a green and efficient alternative for the production of the related compound, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a direct precursor. Microorganisms such as Deinococcus wulumuqiensis R12, Pseudochrobactrum sp. B2L, and Lysinibacillus sp. B2P have demonstrated high efficiency in the selective oxidation of HMF to HMFCA.[3][4][5]

Experimental Protocol: Whole-Cell Biocatalysis of HMF to HMFCA [4]

-

Catalyst Preparation: Resting cells of Deinococcus wulumuqiensis R12 are prepared and harvested.

-

Reaction Setup: A reaction mixture is prepared containing 150 mM HMF and 0.2 g/mL of microbial cells in a 5 mL phosphate buffer (100 mM, pH 7.0).

-

Incubation: The reaction is carried out at 35°C with agitation at 850 rpm.

-

pH Adjustment: The pH of the reaction system is periodically tuned to approximately 7.0 every 3 hours for the first 12 hours, and then every 12 hours thereafter.

-

Monitoring and Yield: The reaction progress is monitored, with an expected yield of HMFCA up to 90% within 36 hours when using a 300 mM HMF substrate under optimized conditions.[4]

Biological Activities and Applications

This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug discovery.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown its activity against HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (kidney of African green monkey) cell lines.[2][6] The presence of tryptamine and acyl ether in its derivatives has been shown to increase anticancer activities.[2]

Quantitative Data: Cytotoxicity (IC₅₀) [2]

| Compound | HeLa (µg/mL) | HepG2 (µg/mL) | Vero (µg/mL) |

| This compound | Weak | Weak | Weak |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | 62.37 | - | - |

Antibacterial Activity

The compound has also been identified as having interesting antibacterial properties. It has shown activity against Staphylococcus aureus ATCC25923 with a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL.[2]

Quantitative Data: Antibacterial Activity (MIC) [2]

| Organism | MIC (µg/mL) |

| Staphylococcus aureus ATCC25923 | 1.00 |

Anti-inflammatory Activity

This compound isolated from Antrodia camphorata has been found to possess anti-inflammatory activities.[2]

Toxin Biosynthesis

In the fungus Curvularia lunata, which causes maize leaf spot, methyl-5-(hydroxymethyl)-furan-2-carboxylate acts as a nonspecific toxin.[7] It leads to significant electrolyte leakage from host cell membranes and affects chlorophyll synthesis, ultimately causing cell death.[7] The biosynthesis of this toxin in the fungus involves the transformation of xylose to furfural, then to furoic acid, and finally to the methyl ester.[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxicity of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the metabolic activity of the cells. A decrease in metabolic activity is indicative of cell death.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is determined by finding the minimum inhibitory concentration (MIC). This is typically done using a broth microdilution method where various concentrations of the compound are incubated with the target bacteria. The MIC is defined as the lowest concentration at which no visible growth of the bacteria is observed.[2]

Signaling Pathways and Logical Relationships

Proposed General Mechanism of Cytotoxicity

While the specific signaling pathways affected by this compound are not fully elucidated in the provided context, its cytotoxic and toxic activities suggest interference with fundamental cellular processes.

References

- 1. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Methyl 5-(hydroxymethyl)furan-2-carboxylate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Methyl 5-(hydroxymethyl)furan-2-carboxylate in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound. This protocol is intended to enable researchers to generate precise quantitative data in their own laboratory settings.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Ethyl Acetate | Soluble (used in extraction) | [2] |

| Diethyl Ether / Petroleum Ether | Soluble (used in column chromatography) | [2] |

Note: "Slightly Soluble" indicates that the compound does not dissolve completely at standard concentrations, while "Soluble" suggests good dissolution, as inferred from its use in common laboratory procedures.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is a composite of standard laboratory practices for solubility assessment.[3][4][5]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for chromatography) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of this compound in that specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Methyl 5-(hydroxymethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Methyl 5-(hydroxymethyl)furan-2-carboxylate, a key intermediate in various synthetic processes and a compound of interest in drug development. Understanding the thermal behavior of this molecule is critical for establishing safe handling, storage, and processing conditions, as well as for predicting its degradation pathways, which can impact product purity, efficacy, and safety.

Core Concepts: Thermal Stability and Degradation

The thermal stability of a pharmaceutical compound refers to its resistance to decomposition as a function of temperature. When a compound degrades, it breaks down into other substances, which may be inactive, less active, or potentially toxic. The degradation profile outlines the chemical pathways through which this breakdown occurs and the identity of the resulting degradation products.

For this compound, its furan ring, ester group, and hydroxymethyl substituent are all susceptible to thermal stress. The degradation can be initiated by various factors, including heat, oxidation, and interaction with excipients.

Predicted Thermal Degradation Profile

While specific experimental data on the thermal analysis of this compound is not extensively available in the public domain, a likely degradation profile can be inferred from the known thermal behavior of structurally related furan compounds, such as 2-furoic acid and 5-hydroxymethylfurfural (HMF).[1][2][3] The primary degradation pathways are anticipated to involve decarboxylation, oxidation of the hydroxymethyl group, and subsequent reactions of the furan ring.

A proposed degradation pathway is illustrated below:

Caption: Proposed thermal degradation pathways of this compound.

Quantitative Data Summary

Due to the limited availability of direct experimental data for this compound, the following table presents a summary of expected thermal events based on the analysis of related compounds. These values should be considered as estimates and require experimental verification.

| Thermal Event | Technique | Estimated Temperature (°C) | Expected Mass Loss (%) | Notes |

| Melting Point | DSC | 100 - 130 | 0 | Endothermic event. |

| Onset of Decomposition | TGA | 180 - 220 | > 5 | Temperature at which significant mass loss begins. |

| Major Degradation | TGA | 220 - 300 | 30 - 60 | Corresponds to decarboxylation and side-chain degradation. |

| Final Decomposition | TGA | > 300 | > 90 | Complete decomposition of the molecule. |

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, such as glass transitions or polymorphic transformations.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min.

-

Hold for 2 minutes.

-

Cool to 25°C at 10°C/min.

-

A second heating scan may be performed to investigate the thermal history.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of any endothermic or exothermic events.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a foundational understanding of the anticipated thermal stability and degradation profile of this compound. While direct experimental data is limited, the provided information, based on the behavior of analogous structures, offers valuable insights for researchers, scientists, and drug development professionals. The detailed experimental protocols serve as a practical guide for conducting the necessary thermal analyses to obtain definitive stability data for this compound, ensuring its safe and effective use in various applications. It is strongly recommended that experimental studies be conducted to confirm the thermal properties and degradation pathways outlined in this guide.

References

Structural Elucidation of Methyl 5-(hydroxymethyl)furan-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives. It includes detailed experimental protocols, tabulated spectral data, and visualizations of relevant biological pathways and experimental workflows to support researchers in the synthesis, identification, and characterization of this important class of furan compounds.

Introduction

This compound is a versatile platform chemical derived from biomass. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties[1]. The furan scaffold is a common motif in numerous natural products and pharmacologically active compounds[1]. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents. This guide outlines the key analytical techniques and methodologies for the unambiguous characterization of these derivatives.

Synthesis and Purification

The synthesis of this compound derivatives typically starts from commercially available furfuryl alcohol or 5-hydroxymethylfurfural. The core structure can be modified at the hydroxyl and ester functionalities to generate a diverse library of compounds.

General Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.

Caption: A generalized workflow for the synthesis and structural elucidation of furan derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the synthesis of the parent compound from 5-(acetoxymethyl)furan-2-carboxylic acid[1].

-

Esterification: A mixture of 5-(acetoxymethyl)furan-2-carboxylic acid (0.71 mmol) in methanol (10 mL) is heated under reflux for 1 hour.

-

Work-up: The solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of Amine Derivatives (e.g., 8c)

This protocol details the synthesis of an amine derivative via reductive amination[1].

-

Reaction Setup: A solution of (5-formylfuran-2-yl)methyl acetate (1.20 mmol) and tryptamine in methanol is stirred at room temperature.

-

Reduction: After a specified time, sodium borohydride (0.6 equivalents) is added at 0°C, and the mixture is stirred for 1 hour under an argon atmosphere.

-

Extraction: Saturated sodium bicarbonate solution is added, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The resulting residue is purified by flash column chromatography to yield the desired amine derivative.

Protocol 3: Synthesis of Amide Derivatives (e.g., 9c)

This protocol outlines the synthesis of an amide derivative using a coupling agent[1].

-

Amide Coupling: A mixture of 5-(acetoxymethyl)furan-2-carboxylic acid (0.71 mmol), tryptamine (0.67 mmol), dicyclohexylcarbodiimide (DCC) (1.02 mmol), and 4-dimethylaminopyridine (DMAP) (0.07 mmol) in dichloromethane (5 mL) is stirred overnight.

-

Work-up: The reaction mixture is filtered to remove the urea byproduct, and the filtrate is evaporated.

-

Purification: The crude product is purified by column chromatography to yield the amide derivative.

Spectroscopic Data and Analysis

The primary techniques for the structural elucidation of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the substitution pattern of the furan ring and the nature of the functional groups.

Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives [1]

| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment) |

| 1 | CDCl₃ | 7.10 (1H, d, J=3.4 Hz, H-3), 6.45 (1H, d, J=3.4 Hz, H-4), 4.70 (2H, s, -CH₂OH), 3.88 (3H, s, -OCH₃) |

| 8c | CDCl₃ | 7.36 (1H, d, J=8.1 Hz, Ar-H), 7.19 (1H, t, J=7.5 Hz, Ar-H), 7.00 (1H, d, J=2.1 Hz, Ar-H), 6.30 (1H, d, J=3.2 Hz, H-3), 6.18 (1H, d, J=3.2 Hz, H-4), 5.05 (2H, s, -OCH₂OAc), 3.78 (2H, s, N-CH₂-furan), 2.98 (4H, s, -CH₂CH₂-), 2.05 (3H, s, -COCH₃) |

| 9b | MeOD | 7.06 (1H, d, J=3.4 Hz, H-3), 6.47 (1H, d, J=3.4 Hz, H-4), 4.59 (2H, s, -CH₂OH), 3.43 (2H, t, J=6.9 Hz, -CH₂-NH), 2.72 (2H, t, J=6.9 Hz, -CH₂-), 1.77 (2H, qui, J=6.8 Hz, -CH₂-) |

Table 2: ¹³C NMR Spectral Data of Selected this compound Derivatives [1]

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1 | CDCl₃ | 158.9, 158.3, 118.9, 109.3, 57.9, 52.1 |

| 8c | CDCl₃ | 170.9, 151.8, 147.1, 134.9, 125.5, 120.8, 120.1, 118.6, 111.9, 110.8, 108.9, 56.5, 46.8, 43.8, 23.3, 19.1 |

| 9b | MeOD | 159.7, 157.4, 146.9, 114.6, 109.0, 56.1, 38.2, 36.0, 31.8 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized derivatives. Electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques.

Table 3: High-Resolution Mass Spectrometry Data of Selected Derivatives [1]

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |

| 8d | HR-ESI | 227.1396 | 227.1394 |

| 9b | HR-ESI | 199.1083 | 199.1072 |

Mass Spectral Fragmentation: The fragmentation pattern in mass spectrometry provides valuable structural information. For methyl furan-2-carboxylate derivatives, common fragmentation pathways include:

-

Loss of the methoxy group (-OCH₃): leading to an [M-31]⁺ ion.

-

Decarbonylation of the ester: loss of CO from the [M-OCH₃]⁺ fragment.

-

Cleavage of the side chain at the 5-position: For derivatives with a modified hydroxymethyl group, cleavage at the benzylic position is a characteristic fragmentation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be challenging, the data is invaluable. For instance, the crystal structure of the related 5-(hydroxymethyl)furan-2-carboxylic acid reveals a nearly planar furan ring and carboxyl group.

Biological Context and Signaling Pathways

Derivatives of this compound have shown promising biological activities, notably anti-inflammatory and cytotoxic effects. Understanding the underlying molecular mechanisms is crucial for drug development.

Anti-inflammatory Activity

Furan derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central regulators of the inflammatory response.

Caption: Inhibition of MAPK and NF-κB pathways by furan derivatives.

Cytotoxic Activity

The cytotoxic effects of certain furan derivatives against cancer cell lines are often mediated through the induction of apoptosis, particularly via the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to caspase activation and cell death.

Caption: Intrinsic apoptosis pathway induced by cytotoxic furan derivatives.

Conclusion

The structural elucidation of this compound derivatives is a critical step in the exploration of their chemical and biological properties. A combination of spectroscopic techniques, particularly NMR and mass spectrometry, provides a robust framework for their characterization. This guide offers a foundational resource for researchers, providing detailed protocols, compiled data, and a conceptual understanding of the relevant biological pathways to facilitate further investigation into this promising class of compounds.

References

Methodological & Application

Methyl 5-(hydroxymethyl)furan-2-carboxylate: A Versatile Bio-based Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF) is a bio-derived platform chemical that has garnered significant attention as a versatile building block in organic synthesis.[1] Sourced from the dehydration of carbohydrates, MHMF possesses two key functional groups—a methyl ester and a primary alcohol—attached to a furan ring, making it an attractive starting material for the synthesis of a diverse array of value-added chemicals, including pharmaceuticals, polymers, and fine chemicals. Its rigid furan core and tunable functionalities offer a unique scaffold for the development of novel molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of MHMF in various synthetic transformations.

Synthetic Potential and Applications

The reactivity of MHMF can be selectively directed towards its hydroxymethyl group or the methyl ester, allowing for a wide range of chemical modifications. Key applications include its use as a precursor for bioactive molecules and as a monomer for the production of furan-based polymers.

Synthesis of Bioactive Derivatives

MHMF serves as a valuable scaffold for the synthesis of compounds with potential therapeutic applications. The hydroxymethyl group can be readily converted into various functionalities, such as amines and amides, which have shown promising cytotoxic activities against cancer cell lines.

The following table summarizes the in vitro cytotoxicity of MHMF and its derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Derivative Type | HeLa (IC50, µg/mL) | HepG2 (IC50, µg/mL) | Vero (IC50, µg/mL) | Reference |

| 1 | This compound (MHMF) | >100 | >100 | >100 | [1] |

| 8c | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate | 62.37 | >100 | >100 | [1] |

| 9a | N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)furan-2-carboxamide | >100 | >100 | >100 | [1] |

| 9c | 5-(acetoxymethyl)-N-(2-(1H-indol-3-yl)ethyl)furan-2-carboxamide | >100 | >100 | >100 | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound (MHMF) (1)

This protocol describes the synthesis of MHMF from furfuryl alcohol. The process involves a Vilsmeier-Haack formylation, Pinnick oxidation, and subsequent esterification.[1]

Step 1: Formylation of Furfuryl Alcohol

-

Furfuryl alcohol is converted to 5-(hydroxymethyl)furan-2-carbaldehyde via the Vilsmeier-Haack reaction.

Step 2: Oxidation to 5-(hydroxymethyl)furan-2-carboxylic acid

-

The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a Pinnick oxidation.

Step 3: Esterification to MHMF (1)

-

The carboxylic acid is esterified under acidic conditions to yield the desired this compound.

Protocol 2: Synthesis of Amine Derivatives via Reductive Amination

This protocol details the synthesis of amine derivatives from the aldehyde precursor of MHMF.

-

A mixture of the primary amine (1.0 equiv), 5-(hydroxymethyl)furan-2-carbaldehyde (1.1 equiv), and acetic acid (3 drops) in methanol (10 mL) is heated under reflux for 1 hour.

-

After cooling to room temperature, sodium borohydride (0.6 equiv) is added, and the mixture is stirred at 0°C for 1 hour under an argon atmosphere.

-

Saturated sodium bicarbonate solution is added, and the mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford the desired amine derivative.[1]

Protocol 3: Synthesis of Amide Derivatives

This protocol describes the direct amidation of MHMF.

-

A mixture of this compound (1.0 equiv), the desired amine (1.0 equiv), and triethylamine (1.0 equiv) in methanol (10 mL) is refluxed overnight.[1]

-

The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding amide derivative.[1]

Protocol 4: Synthesis of 5-Methyl-2-Furancarboxylic Acid (MFA) via Hydrogenolysis

This protocol outlines the conversion of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which can be obtained by hydrolysis of MHMF, to 5-methyl-2-furancarboxylic acid (MFA).

-

In a typical reaction, 5-hydroxymethyl-2-furancarboxylic acid (HMFA) is subjected to hydrogenolysis using a Pd/C catalyst.

-

The reaction is carried out in tetrahydrofuran at 30°C under a hydrogen pressure of 3.0 MPa.

-

This method provides a high yield of 94.5% for 5-methyl-2-furancarboxylic acid.[2]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and logical relationships of this compound as a versatile building block.

References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Anticancer Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHFC) and its derivatives. This document includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of the key signaling pathways involved in their mechanism of action.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1][2] this compound (MHFC), a derivative of 5-hydroxymethylfurfural (HMF), has served as a versatile scaffold for the synthesis of novel anticancer agents.[3][4] Derivatives of MHFC have demonstrated promising cytotoxic effects against a range of cancer cell lines, suggesting their potential as lead compounds in drug discovery.[3][5] Their mechanisms of action often involve the modulation of critical signaling pathways and the induction of apoptosis.[6][7]

Quantitative Data Presentation